molecular formula C7H11ClN2S B1370350 2-Methyl-4,5,6,7-tetrahydro-[1,3]thiazolo[5,4-c]pyridine;hydrochloride CAS No. 192869-83-3

2-Methyl-4,5,6,7-tetrahydro-[1,3]thiazolo[5,4-c]pyridine;hydrochloride

Cat. No. B1370350
M. Wt: 190.69 g/mol
InChI Key: LHHYSLPVAOSCOF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Methyl-4,5,6,7-tetrahydro-[1,3]thiazolo[5,4-c]pyridine;hydrochloride is a chemical compound that is used in the preparation of thiazolopyridine and tetrahydrothiazolopyridine derivatives . It is a useful research chemical .


Synthesis Analysis

The synthesis of 5-METHYL-4,5,6,7-TETRAHYDRO [1,3]THIAZOLO [5,4-C]PYRIDIN-2-AMINE, a related compound, has been reported. It is synthesized from 1-Methyl-4-piperidone and Cyanamide .

Scientific Research Applications

  • Scientific Field: Medicinal Chemistry

    • Application : The compound “5-Methyl-4,5,6,7-tetrahydrothiazolo [5,4-c]pyridine-2-carboxylic Acid Hydrochloride” is used in the synthesis of N-(2-acetylamino-benzyl or 2-acetylamino-heterocyclic methyl) thiazole-2-carboxamides derivatives as antithrombotic drugs .
  • Scientific Field: Organic Chemistry

    • Application : The compound “5-Methyl-4,5,6,7-tetrahydrothiazolo [5,4-c]pyridine” is used in the preparation of thiazolopyridine and tetrahydrothiazolopyridine derivatives .
  • Scientific Field: Medicinal Chemistry

    • Application : The compound “5-Methyl-4,5,6,7-tetrahydrothiazolo [5,4-c]pyridine-2-carboxylic Acid Hydrochloride” is also used in the synthesis of amide derivatives (FXa inhibitors) .
  • Scientific Field: Medicinal Chemistry

    • Application : Thiazolo[4,5-d]pyrimidines have been the focus of a great deal of interest owing to their antimicrobial, antiviral, and antitumor activities . They have been used as potent and selective inhibitors of acetyl-CoA carboxylase 2 and VEGF receptors I and II . They have also shown potent and selective human adenosine A receptor and vanilloid receptor I TRPVI antagonism . Some thiazolopyrimidines have been found to possess anti-inflammatory and analgesic activities .

properties

IUPAC Name

2-methyl-4,5,6,7-tetrahydro-[1,3]thiazolo[5,4-c]pyridine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10N2S.ClH/c1-5-9-6-2-3-8-4-7(6)10-5;/h8H,2-4H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LHHYSLPVAOSCOF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(S1)CNCC2.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H11ClN2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

190.69 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Methyl-4,5,6,7-tetrahydro-[1,3]thiazolo[5,4-c]pyridine;hydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Methyl-4,5,6,7-tetrahydro-[1,3]thiazolo[5,4-c]pyridine;hydrochloride
Reactant of Route 2
2-Methyl-4,5,6,7-tetrahydro-[1,3]thiazolo[5,4-c]pyridine;hydrochloride
Reactant of Route 3
2-Methyl-4,5,6,7-tetrahydro-[1,3]thiazolo[5,4-c]pyridine;hydrochloride
Reactant of Route 4
2-Methyl-4,5,6,7-tetrahydro-[1,3]thiazolo[5,4-c]pyridine;hydrochloride
Reactant of Route 5
2-Methyl-4,5,6,7-tetrahydro-[1,3]thiazolo[5,4-c]pyridine;hydrochloride
Reactant of Route 6
2-Methyl-4,5,6,7-tetrahydro-[1,3]thiazolo[5,4-c]pyridine;hydrochloride

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